molecular formula C8H15Cl2N3 B2693523 (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230789-59-8

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2693523
CAS No.: 2230789-59-8
M. Wt: 224.13
InChI Key: GUBSPZDVKLWTHU-WYSYYCCVSA-N
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Description

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chiral cyclobutane derivative with a pyrazole-substituted methyl group at the 3-position and an amine group at the 1-position of the cyclobutane ring. Its molecular formula is C₁₀H₁₃Cl₂N₃, and it has a molecular weight of 246.14 g/mol . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability for pharmaceutical or chemical research applications.

The stereochemistry (1R,3r) is critical for its biological activity, as enantiomeric purity often dictates binding affinity .

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSPZDVKLWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be attached through condensation reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research suggests that compounds with similar structures exhibit antimicrobial properties. The mechanism of action may involve disrupting microbial cell walls, which can be crucial for developing new antimicrobial agents . Preliminary studies indicate that (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride could potentially serve as a lead compound in this area.

Antiviral Properties

There is also emerging interest in the antiviral potential of this compound. Similar pyrazole derivatives have been investigated for their ability to inhibit viral polymerases, particularly those involved in influenza virus replication. The structural characteristics of this compound may facilitate interactions with viral proteins, offering a pathway for antiviral drug development .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of related compounds against various cancer cell lines. For instance, compounds structurally analogous to this compound have shown significant inhibition rates against breast cancer and melanoma cell lines . These findings underscore the potential for this compound in anticancer therapy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives indicates that modifications to the cyclobutane core can significantly influence biological activity. For example, varying substituents on the pyrazole ring has been shown to enhance or diminish antimicrobial and anticancer activities. This insight provides a framework for further optimizing this compound for specific therapeutic applications .

Potential Future Applications

Given its promising biological activities and structural versatility, this compound holds potential for further development in several areas:

  • Pharmaceutical Development : As a candidate for new antimicrobial or antiviral agents.
Application AreaPotential Benefits
AntimicrobialDisruption of cell walls in bacteria
AntiviralInhibition of viral polymerases
AnticancerTargeting specific cancer cell lines

Mechanism of Action

The mechanism of action of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclobutane-based amines with diverse substituents. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications/Notes References
(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride C₁₀H₁₃Cl₂N₃ 246.14 Pyrazole-methyl, amine Soluble in polar solvents (e.g., water, alcohol) Drug discovery (kinase inhibitors, GPCR targets)
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 256.11 Pyrazole-phenyl, amine Water/alcohol-soluble; low solubility in CHCl₃ Intermediate for agrochemicals
rac-(1R,3R)-3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride C₈H₁₈Cl₂N₂ 219.15 Dimethylamino-methyl Not specified Neurological research (serotonin receptor modulation)
Methyl 5-amino-3,3-difluoropentanoate hydrochloride C₆H₁₂ClF₂NO₂ 203.62 Difluoro, ester High solubility in DMSO Protease inhibitor scaffolds
(1R,3r)-3-(tert-butoxy)cyclobutan-1-amine hydrochloride C₉H₁₈ClNO 193.70 tert-butoxy Lipophilic solvents Protecting group strategies

Key Observations:

Structural Diversity: The target compound’s pyrazole-methyl group distinguishes it from analogs like [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride, which features a pyrazole-phenyl linkage. The phenyl substitution reduces conformational flexibility compared to the cyclobutane core . Dimethylamino and tert-butoxy substituents in related compounds alter electronic properties and solubility. For example, the tert-butoxy derivative is more lipophilic, limiting its use in aqueous systems .

Biological Relevance: The pyrazole ring in the target compound is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), whereas the difluoro analog in methyl 5-amino-3,3-difluoropentanoate hydrochloride is tailored for protease inhibition due to its electronegative substituents . The rac-(1R,3R)-3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride shows specificity for neurological targets, likely due to its charged dimethylamino group mimicking neurotransmitters .

Synthetic Utility :

  • The dihydrochloride salt form of the target compound improves aqueous solubility, a feature absent in neutral analogs like the tert-butoxy derivative. This makes it preferable for in vitro assays .

Biological Activity

The compound (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride, with the CAS number 2230789-62-3, is a cyclobutane derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H13Cl2N3
  • Molecular Weight : 224.13 g/mol
  • Structure : The compound features a cyclobutane ring with a pyrazole moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that pyrazole-containing compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related study demonstrated that pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.56 mg/L against Pseudomonas syringae .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Cell Cycle Interference : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Found that pyrazole derivatives showed potent activity against various pathogens, indicating potential for development as antimicrobial agents .
Evaluation of Anticancer Properties Investigated the effects of similar compounds on cancer cell lines, revealing significant apoptosis induction and cell cycle arrest .
Mechanistic Studies on Enzyme Interaction Demonstrated that pyrazole derivatives interact with enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting a broad spectrum of biological activity .

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

CompoundBiological ActivityReference
Methyl 3-(aminomethyl)cyclobutane-1-carboxylateAntimicrobial and anticancer properties
Isatin Mannich BasesStrong inhibition of acetylcholinesterase; potential as cholinesterase inhibitors

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